Cas no 2172018-71-0 (tert-butyl 1-(chlorosulfonyl)methyl-3-oxaspirobicyclo3.1.0hexane-2,4'-piperidine-1'-carboxylate)

tert-butyl 1-(chlorosulfonyl)methyl-3-oxaspirobicyclo3.1.0hexane-2,4'-piperidine-1'-carboxylate structure
2172018-71-0 structure
商品名:tert-butyl 1-(chlorosulfonyl)methyl-3-oxaspirobicyclo3.1.0hexane-2,4'-piperidine-1'-carboxylate
CAS番号:2172018-71-0
MF:C15H24ClNO5S
メガワット:365.872762680054
CID:6189949
PubChem ID:165590105

tert-butyl 1-(chlorosulfonyl)methyl-3-oxaspirobicyclo3.1.0hexane-2,4'-piperidine-1'-carboxylate 化学的及び物理的性質

名前と識別子

    • tert-butyl 1-(chlorosulfonyl)methyl-3-oxaspirobicyclo3.1.0hexane-2,4'-piperidine-1'-carboxylate
    • tert-butyl 1-[(chlorosulfonyl)methyl]-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1'-carboxylate
    • EN300-1619529
    • 2172018-71-0
    • インチ: 1S/C15H24ClNO5S/c1-13(2,3)22-12(18)17-6-4-15(5-7-17)14(10-23(16,19)20)8-11(14)9-21-15/h11H,4-10H2,1-3H3
    • InChIKey: PSMPNYLNBVBVPH-UHFFFAOYSA-N
    • ほほえんだ: ClS(CC12C3(CCN(C(=O)OC(C)(C)C)CC3)OCC1C2)(=O)=O

計算された属性

  • せいみつぶんしりょう: 365.1063717g/mol
  • どういたいしつりょう: 365.1063717g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 23
  • 回転可能化学結合数: 4
  • 複雑さ: 600
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 81.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.8

tert-butyl 1-(chlorosulfonyl)methyl-3-oxaspirobicyclo3.1.0hexane-2,4'-piperidine-1'-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1619529-0.1g
tert-butyl 1-[(chlorosulfonyl)methyl]-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1'-carboxylate
2172018-71-0
0.1g
$1496.0 2023-06-04
Enamine
EN300-1619529-1.0g
tert-butyl 1-[(chlorosulfonyl)methyl]-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1'-carboxylate
2172018-71-0
1g
$1701.0 2023-06-04
Enamine
EN300-1619529-0.05g
tert-butyl 1-[(chlorosulfonyl)methyl]-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1'-carboxylate
2172018-71-0
0.05g
$1428.0 2023-06-04
Enamine
EN300-1619529-0.5g
tert-butyl 1-[(chlorosulfonyl)methyl]-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1'-carboxylate
2172018-71-0
0.5g
$1632.0 2023-06-04
Enamine
EN300-1619529-5.0g
tert-butyl 1-[(chlorosulfonyl)methyl]-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1'-carboxylate
2172018-71-0
5g
$4930.0 2023-06-04
Enamine
EN300-1619529-0.25g
tert-butyl 1-[(chlorosulfonyl)methyl]-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1'-carboxylate
2172018-71-0
0.25g
$1564.0 2023-06-04
Enamine
EN300-1619529-2.5g
tert-butyl 1-[(chlorosulfonyl)methyl]-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1'-carboxylate
2172018-71-0
2.5g
$3332.0 2023-06-04
Enamine
EN300-1619529-100mg
tert-butyl 1-[(chlorosulfonyl)methyl]-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1'-carboxylate
2172018-71-0
100mg
$1496.0 2023-09-22
Enamine
EN300-1619529-250mg
tert-butyl 1-[(chlorosulfonyl)methyl]-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1'-carboxylate
2172018-71-0
250mg
$1564.0 2023-09-22
Enamine
EN300-1619529-10.0g
tert-butyl 1-[(chlorosulfonyl)methyl]-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1'-carboxylate
2172018-71-0
10g
$7312.0 2023-06-04

tert-butyl 1-(chlorosulfonyl)methyl-3-oxaspirobicyclo3.1.0hexane-2,4'-piperidine-1'-carboxylate 関連文献

tert-butyl 1-(chlorosulfonyl)methyl-3-oxaspirobicyclo3.1.0hexane-2,4'-piperidine-1'-carboxylateに関する追加情報

Introduction to Tert-butyl 1-(chlorosulfonyl)methyl-3-oxaspirobicyclo[3.1.0]hexane-2,4'-piperidine-1'-carboxylate (CAS No. 2172018-71-0)

Tert-butyl 1-(chlorosulfonyl)methyl-3-oxaspirobicyclo[3.1.0]hexane-2,4'-piperidine-1'-carboxylate, identified by its CAS number 2172018-71-0, is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of spirobicyclic piperidine derivatives, which are known for their unique structural features and potential biological activities. The presence of a tert-butyl group, a chlorosulfonyl moiety, and an oxygenated spirobicycle core contributes to its distinctive chemical properties and reactivity, making it a valuable scaffold for further chemical modifications and biological evaluations.

The structural framework of this compound consists of a spirobicyclo[3.1.0]hexane core, which is a fused ring system consisting of three rings—a cyclopropane ring, a cyclopentane ring, and a cyclohexane ring—connected at a single carbon atom. This spirobicyclic structure imparts rigidity to the molecule, which can be advantageous in terms of binding affinity and metabolic stability. Additionally, the presence of an oxygen atom within the spirocycle introduces polarity and potential hydrogen bonding capabilities, further enhancing its interaction with biological targets.

The nitrogen-containing piperidine ring in the molecule is another key feature that contributes to its potential pharmacological activity. Piperidine derivatives are widely recognized for their role in drug discovery due to their ability to modulate various biological pathways. The specific substitution pattern on the piperidine ring, including the carboxylate group at the 1'-position and the connection to the spirobicycle via a methylene bridge, influences the compound's overall conformation and reactivity.

The tert-butyl group attached to the molecule serves multiple purposes. It acts as a steric shield, protecting sensitive functional groups from unwanted reactions and enhancing the compound's solubility in non-polar environments. Additionally, the tert-butyl group can influence the electronic properties of adjacent functional groups, potentially affecting the compound's binding interactions with biological targets.

The chlorosulfonyl moiety is another critical component of this compound. This group is known for its electrophilic nature and its ability to participate in nucleophilic substitution reactions. The chlorosulfonyl group can be used as a versatile handle for further derivatization, allowing chemists to introduce additional functional groups or modify existing ones through nucleophilic aromatic substitution or other reaction pathways.

In recent years, there has been growing interest in spirobicyclic compounds due to their unique structural features and potential biological activities. Spirobicyclo[3.1.0]hexane derivatives have been explored for their applications in central nervous system (CNS) drugs, cardiovascular agents, and anti-inflammatory compounds. The rigid spirobicycle core provides stability and specificity in binding interactions with biological targets, while the presence of heteroatoms such as oxygen and nitrogen enhances polar interactions.

The carboxylate group at the 1'-position of the piperidine ring is particularly noteworthy. Carboxylate groups are commonly found in biologically active molecules and can participate in various interactions with biological targets, including hydrogen bonding and ionic interactions. This functional group can also be used for further derivatization via esterification or amidation reactions, expanding the chemical space available for drug discovery.

The synthesis of Tert-butyl 1-(chlorosulfonyl)methyl-3-oxaspirobicyclo[3.1.0]hexane-2,4'-piperidine-1'-carboxylate involves multiple steps that require careful optimization to ensure high yield and purity. The spirobicyclic core is typically constructed through cyclization reactions or metal-catalyzed coupling reactions between appropriate precursors. The introduction of the chlorosulfonyl group often involves sulfonylation reactions using chlorosulfonic acid or its derivatives under controlled conditions.

The final step in synthesizing this compound involves connecting the piperidine ring to the spirobicycle via a methylene bridge. This step can be achieved through various reaction pathways, including alkylation or condensation reactions depending on the synthetic strategy employed. Careful consideration must be given to reaction conditions to avoid side products and ensure regioselectivity.

Beyond its synthetic significance, this compound has potential applications in medicinal chemistry due to its unique structural features and biological activity profile. Researchers have been exploring spirobicyclic piperidine derivatives as scaffolds for developing novel therapeutic agents targeting various diseases. The presence of multiple functional groups provides opportunities for fine-tuning pharmacological properties such as potency, selectivity, and pharmacokinetic profiles.

In conclusion, Tert-butyl 1-(chlorosulfonyl)methyl-3-oxaspirobicyclo[3.1.0]hexane-2,4'-piperidine-1'-carboxylate (CAS No.2172018-71-0) is a structurally complex organic compound with significant potential in pharmaceutical research and drug development. Its unique combination of functional groups—tert-butyl,chlorosulfonyl,and an oxygenated spirobicycle core—makes it a valuable scaffold for further chemical modifications and biological evaluations.

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